Cas no 1803606-50-9 (3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride)

3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol Hydrochloride
- 3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride
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3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B442010-100mg |
3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol Hydrochloride |
1803606-50-9 | 100mg |
$ 295.00 | 2022-06-07 | ||
Enamine | EN300-182150-2.5g |
3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride |
1803606-50-9 | 95% | 2.5g |
$1707.0 | 2023-09-19 | |
Enamine | EN300-182150-10.0g |
3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride |
1803606-50-9 | 95% | 10g |
$3746.0 | 2023-06-07 | |
1PlusChem | 1P01BEZI-1g |
3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride |
1803606-50-9 | 95% | 1g |
$1003.00 | 2025-03-19 | |
Aaron | AR01BF7U-2.5g |
3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride |
1803606-50-9 | 95% | 2.5g |
$2373.00 | 2023-12-14 | |
Aaron | AR01BF7U-5g |
3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride |
1803606-50-9 | 95% | 5g |
$3497.00 | 2023-12-14 | |
A2B Chem LLC | AW11454-1g |
3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride |
1803606-50-9 | 95% | 1g |
$952.00 | 2024-04-20 | |
Aaron | AR01BF7U-500mg |
3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride |
1803606-50-9 | 95% | 500mg |
$959.00 | 2025-02-09 | |
A2B Chem LLC | AW11454-100mg |
3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride |
1803606-50-9 | 95% | 100mg |
$352.00 | 2024-04-20 | |
Enamine | EN300-182150-0.25g |
3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride |
1803606-50-9 | 95% | 0.25g |
$431.0 | 2023-09-19 |
3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochlorideに関する追加情報
Introduction to 3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride (CAS No. 1803606-50-9)
3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride, identified by its CAS number 1803606-50-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that have garnered attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates both the pyrrolidin and 1,2,4-oxadiazole moieties, which are known for their role in modulating various biological pathways. The hydrochloride salt form enhances the solubility and stability of the compound, making it more amenable for further investigation in drug development.
The pyrrolidin ring is a common structural motif in many pharmacologically active agents, contributing to their binding affinity and metabolic stability. In contrast, the 1,2,4-oxadiazole scaffold is recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The combination of these two heterocyclic systems in 3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride suggests a potential for multifaceted therapeutic effects. Recent studies have highlighted the importance of such hybrid molecules in the design of novel drugs that can target multiple disease pathways simultaneously.
One of the most compelling aspects of this compound is its potential as a lead molecule in the development of new therapeutic agents. The ethyl substituent on the 1,2,4-oxadiazole ring may play a crucial role in modulating the pharmacokinetic properties of the molecule, such as its absorption, distribution, metabolism, and excretion (ADME). Additionally, the hydrochloride salt form ensures better bioavailability and pharmacological activity compared to its free base form. This makes 3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride an attractive candidate for further preclinical and clinical investigations.
In recent years, there has been growing interest in exploring the therapeutic potential of 1,2,4-triazole derivatives, which share structural similarities with 1,2,4-oxadiazole compounds. Studies have demonstrated that these molecules can interact with various biological targets, including enzymes and receptors involved in inflammation and cancer progression. For instance, research has shown that certain 1,2,4-triazole derivatives exhibit potent anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. Given this background, it is reasonable to hypothesize that 3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride may similarly modulate inflammatory pathways and could be developed into a novel anti-inflammatory agent.
The synthesis of 3-(3-ethyl-1,2,4-oaxdiazolyl)pyrrolidinyl] 3 ol hydrochloride (CAS No. 1803606 50 9) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the ethyl group on the 1 2 4 oxadiazole ring enhances the steric bulk of the molecule which can influence its binding affinity to biological targets. Additionally the presence of an alcohol functional group at position 3 provides a site for further derivatization which could be exploited to improve pharmacological properties or enhance solubility.
Recent advances in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before they are synthesized in the laboratory. Molecular docking studies have been particularly useful in identifying potential binding interactions between 3-(3 ethyl 12 4 oxadiazol 5 yl) pyrrolidin 3 ol hydrochloride (CAS No 1803606 50 9) and target proteins such as kinases or cytokine receptors. These studies have suggested that this compound may inhibit key enzymes involved in cancer cell proliferation or block signaling pathways associated with inflammation.
The pharmaceutical industry has increasingly recognized the value of hybrid molecules that combine multiple pharmacophoric groups within a single structure. Such molecules often exhibit enhanced potency reduced toxicity improved pharmacokinetics or additional mechanisms of action compared to traditional monopharmacophoric drugs. The combination of a pyrrolidine ring with an oxadiazole moiety represents an excellent example of this approach as both moieties are known to contribute significantly to biological activity while maintaining structural diversity.
In conclusion,3-(31 ethyl12 4 oxadiazol5 yl) pyrrolidinyl] 31 ol hydrochloride (CAS No1803606509) is a promising compound with significant potential as a therapeutic agent Its unique structural features including both pyrrolidine and oxadiazole moieties make it an attractive candidate for further investigation particularly given recent findings suggesting its ability to modulate key biological pathways associated with inflammation cancer progression
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